2,3,4-Trimethoxybenzoylformic acid
Description
Structural Context and Significance within Aromatic Carboxylic Acid Chemistry
2,3,4-Trimethoxybenzoic acid, with the chemical formula C₁₀H₁₂O₅, is a derivative of benzoic acid distinguished by the presence of three methoxy (B1213986) groups (-OCH₃) at the 2, 3, and 4 positions of the benzene (B151609) ring. nih.govnist.gov This substitution pattern imparts specific chemical properties that influence its reactivity and potential applications. The electron-donating nature of the methoxy groups enhances the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted benzoic acid. The steric hindrance provided by the ortho-methoxy group can also influence the regioselectivity of reactions involving the carboxylic acid functionality.
Its significance in aromatic carboxylic acid chemistry lies in its utility as a precursor for more complex molecules. The combination of the carboxylic acid group, a key functional handle for various transformations, and the specific arrangement of the methoxy groups makes it a valuable starting material in multi-step syntheses.
Table 1: Physicochemical Properties of 2,3,4-Trimethoxybenzoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol |
| Melting Point | 99-102 °C |
| CAS Number | 573-11-5 |
Historical Context of Research on 2,3,4-Trimethoxybenzoic Acid
Early methods for the synthesis of related trimethoxybenzoic acids, such as the 3,4,5-isomer (gallic acid trimethyl ether), often involved the methylation of the corresponding polyhydroxybenzoic acids, like gallic acid, using reagents such as dimethyl sulfate. wikipedia.org It is plausible that early preparations of 2,3,4-trimethoxybenzoic acid followed similar methylation strategies starting from the corresponding trihydroxybenzoic acid.
More contemporary research has focused on developing more efficient and scalable synthesis routes. For instance, a method for preparing 2,3,4-trimethoxybenzoic acid starts from pyrogallol, which is first methylated and then subjected to a series of reactions including bromination, cyanation, and hydrolysis. researchgate.net Another patented method describes the synthesis from 2,3,4-trimethoxy benzaldehyde (B42025) through oxidation. google.com These developments highlight the ongoing interest in accessing this compound for further research and application.
Contemporary Research Directions Involving 2,3,4-Trimethoxybenzoic Acid
Current research continues to explore the utility of 2,3,4-trimethoxybenzoic acid as a key intermediate in the synthesis of complex and biologically active molecules.
One notable application is in the total synthesis of the tropoloisoquinoline alkaloid pareitropone . researchgate.netsigmaaldrich.comnih.gov In this multi-step synthesis, 2,3,4-trimethoxybenzoic acid serves as a crucial starting material, undergoing a series of transformations to construct the intricate fused ring system of the target alkaloid. researchgate.net
Another significant area of investigation is its use in the development of efflux pump inhibitors . nih.govnih.gov Efflux pumps are proteins in bacteria that can expel antibiotics, leading to multidrug resistance. Researchers have synthesized derivatives of 2,3,4-trimethoxybenzoic acid and found that some of these compounds can inhibit the function of bacterial efflux pumps. nih.govnih.gov For example, certain derivatives showed the ability to inhibit efflux pumps in Staphylococcus aureus and a mutant strain of Salmonella enterica. nih.gov This line of research holds promise for developing new strategies to combat antibiotic resistance.
Furthermore, the compound is utilized in the synthesis of isomeric tris(pyrogallol) derivatives and naphthoic acid, demonstrating its versatility as a foundational molecule in organic synthesis. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-(2,3,4-trimethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNZGLPVASKSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,4 Trimethoxybenzoic Acid
Oxidative Synthetic Routes
A primary method for synthesizing 2,3,4-trimethoxybenzoic acid involves the oxidation of 2,3,4-trimethoxybenzaldehyde (B140358). This direct conversion requires careful control to prevent over-oxidation and ensure high yields of the desired carboxylic acid.
Oxidation of 2,3,4-Trimethoxybenzaldehyde using Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers an effective technique for the oxidation of 2,3,4-trimethoxybenzaldehyde to 2,3,4-trimethoxybenzoic acid. google.com This method is particularly advantageous as it facilitates the reaction between reagents located in different immiscible phases, typically an aqueous phase containing the oxidant and an organic phase with the aldehyde substrate. mdma.ch
In this process, 2,3,4-trimethoxybenzaldehyde is mixed with an alkaline solution, creating a two-phase system. A phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride, tetrabutylammonium bromide, or benzyltriethylammonium chloride, is introduced. google.com The catalyst transports the oxidizing agent, potassium permanganate (B83412), from the aqueous phase to the organic phase where it can react with the aldehyde. google.commdma.ch This controlled oxidation efficiently converts the aldehyde to the corresponding benzoic acid. google.com The reaction is typically conducted at temperatures ranging from 40 to 80°C for 2 to 4 hours. google.com
A key benefit of this method is the ability to control the depth of the oxidation, which helps to prevent the further oxidation of the desired product into quinone byproducts. google.com This results in a high-purity product with a high yield, suitable for use as a pharmaceutical intermediate. google.com Studies on similar aldehyde oxidations have shown that this method can produce yields exceeding 90%. researchgate.netchemijournal.com
Table 1: Reaction Parameters for Phase-Transfer Catalyzed Oxidation
| Parameter | Value |
|---|---|
| Starting Material | 2,3,4-Trimethoxybenzaldehyde |
| Oxidant | Potassium Permanganate |
| Catalyst | Tetrabutylammonium Chloride, Tetrabutylammonium Bromide, or Benzyltriethylammonium Chloride |
| Temperature | 40-80 °C |
| Reaction Time | 2-4 hours |
Multi-Step Synthetic Sequences
An alternative to direct oxidation is the construction of 2,3,4-trimethoxybenzoic acid through a series of sequential reactions starting from more basic chemical building blocks.
Etherification, Bromination, Cyanation, and Hydrolysis from Pyrogallic Acid
A multi-step synthesis starting from pyrogallic acid provides a viable route to 2,3,4-trimethoxybenzoic acid. researchgate.net This sequence involves four key transformations: etherification, bromination, cyanation, and hydrolysis. researchgate.netgoogle.com
The process begins with the etherification of pyrogallic acid with dimethyl carbonate to produce 1,2,3-trimethoxybenzene. researchgate.net This initial step can achieve a yield as high as 92%. researchgate.net The subsequent step is the bromination of 1,2,3-trimethoxybenzene, often using N-bromosuccinimide (NBS) in a solvent like DMF, to yield 4-bromo-1,2,3-trimethoxybenzene with a reported yield of 92.2%. researchgate.netgoogle.com
Table 2: Yields for Multi-Step Synthesis from Pyrogallic Acid
| Reaction Step | Product | Yield (%) |
|---|---|---|
| Etherification | 1,2,3-Trimethoxybenzene | 92.0% |
| Bromination | 4-Bromo-1,2,3-trimethoxybenzene | 92.2% |
| Cyanation | 2,3,4-Trimethoxybenzonitrile | 69.5% |
| Hydrolysis | 2,3,4-Trimethoxybenzoic Acid | 80.0% |
Green Chemistry Principles in 2,3,4-Trimethoxybenzoic Acid Synthesis
The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis of fine chemicals like 2,3,4-trimethoxybenzoic acid. researchgate.netrsc.org
Application of Ionic Liquid Catalysis
Ionic liquids are gaining attention as green alternatives to traditional volatile organic compounds (VOCs) in chemical synthesis due to their low vapor pressure, non-flammability, and thermal stability. researchgate.netrsc.org In the synthesis of 2,3,4-trimethoxybenzoic acid, an ionic liquid can be used as a catalyst in the initial etherification step of the multi-step sequence starting from pyrogallic acid. researchgate.netgoogle.com
Chemical Reactivity and Transformation Pathways of 2,3,4 Trimethoxybenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is the primary site of reactivity in 2,3,4-trimethoxybenzoic acid, allowing for a variety of transformations into other functional groups such as esters, amides, and acid chlorides. solubilityofthings.comjackwestin.com These reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl (-OH) group of the carboxylic acid is replaced by another nucleophile. jackwestin.com However, since the hydroxyl group is a poor leaving group, the carboxylic acid often requires activation to enhance its reactivity. libretexts.org
One of the most fundamental transformations is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. numberanalytics.commasterorganicchemistry.com This reaction, known as Fischer esterification, is an equilibrium process where a strong acid like sulfuric acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. libretexts.orgmasterorganicchemistry.comchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgchemguide.co.uk Subsequent dehydration yields the final ester product. masterorganicchemistry.com The presence of three methoxy (B1213986) groups on the benzene (B151609) ring can influence the reaction rate. For instance, the steric hindrance from ortho-substituents, as seen in 2,4,6-trimethylbenzoic acid, can make esterification more difficult. doubtnut.com
Another key reaction is amide formation , which involves the reaction of the carboxylic acid with a primary or secondary amine. numberanalytics.com Direct condensation of a carboxylic acid and an amine to form an amide is possible but often requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride, or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is used to facilitate the reaction at milder conditions. jackwestin.comlibretexts.org The use of an acid chloride, formed by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂), provides a highly reactive intermediate for amide synthesis. libretexts.orggoogle.com
The conversion to acid chlorides itself is a crucial reaction. Treating 2,3,4-trimethoxybenzoic acid with thionyl chloride (SOCl₂) replaces the hydroxyl group with a chlorine atom, a much better leaving group, yielding 2,3,4-trimethoxybenzoyl chloride. libretexts.org This acyl chloride is a versatile intermediate that can readily react with various nucleophiles to form esters, amides, and other derivatives. libretexts.orggoogle.com
Furthermore, 2,3,4-trimethoxybenzoic acid can be synthesized through various routes, including the oxidation of the corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde (B140358), using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) under alkaline conditions. google.com Another synthetic pathway involves a multi-step process starting from pyrogallic acid, which undergoes etherification, bromination, cyanation, and finally hydrolysis to yield the target carboxylic acid. researchgate.netgoogle.com
Role as a Methylating Agent in Organic Transformations
Based on available scientific literature, 2,3,4-trimethoxybenzoic acid is not typically described or utilized as a methylating agent in organic transformations. Its primary role in synthesis is as a carboxylic acid building block, as detailed in the previous section. The three methoxy (-OCH₃) groups on the aromatic ring are generally stable and not readily transferred as methyl groups under common reaction conditions.
Regioselective Methylation Mechanisms
There is no information in the reviewed scientific literature describing regioselective methylation mechanisms involving 2,3,4-trimethoxybenzoic acid acting as the methyl source. The reactivity of this compound is centered on its carboxylic acid functionality.
Derivatives and Coordination Compounds of 2,3,4 Trimethoxybenzoic Acid
Synthesis and Structural Features of Organic Derivatives
The functional groups of 2,3,4-trimethoxybenzoic acid enable its use as a building block in the synthesis of more complex organic structures, including certain classes of alkaloids and other polycyclic compounds.
The synthesis of isomeric tris(pyrogallol) derivatives is another cited application of 2,3,4-trimethoxybenzoic acid. Pyrogallol is 1,2,3-trihydroxybenzene, and its derivatives are of interest in various fields of chemical research. However, specific synthetic pathways or structural characterization of isomeric tris(pyrogallol) derivatives originating from 2,3,4-trimethoxybenzoic acid are not detailed in the available search results.
The synthesis of 1,3,4-oxadiazoles is a significant area of medicinal chemistry, typically achieved by the cyclodehydration of acylhydrazides, which can be formed from carboxylic acids nih.gov. These synthetic routes often employ dehydrating agents like phosphorus oxychloride nih.govnih.gov. While various substituted benzoic acids can serve as starting materials for such syntheses, a specific pathway detailing the preparation of oxadiazole-containing monoacylglycerol derivatives directly from 2,3,4-trimethoxybenzoic acid is not described in the provided search results.
Formation and Characterization of Metal Complexes
The carboxylate group of 2,3,4-trimethoxybenzoic acid can coordinate with metal ions to form metal-organic complexes with specific structural and physicochemical properties.
Complexes of heavy lanthanide(III) (from Tb to Lu) and yttrium(III) with 2,3,4-trimethoxybenzoate have been synthesized and characterized. Spectroscopic and magnetic studies have been conducted to elucidate their properties. The thermal stabilities of these complexes were investigated in an air atmosphere over a temperature range from 293 K to 1273 K doaj.org.
The coordination between the metal ions and the ligand primarily involves the carboxylate group, which acts as a bidentate, chelating ligand doaj.org. The solubility of these lanthanide(III) and yttrium(III) 2,3,4-trimethoxybenzoate complexes in water at 293 K is generally low, on the order of 10⁻³ mol dm⁻³ doaj.org.
Table 1: Properties of Heavy Lanthanide(III) and Yttrium(III) 2,3,4-Trimethoxybenzoates
| Property | Description |
|---|---|
| Metal Ions | Heavy Lanthanides (Tb, Dy, Ho, Er, Tm, Yb, Lu) and Yttrium (Y) |
| Ligand | 2,3,4-Trimethoxybenzoate |
| Coordination Mode | The carboxylate group functions as a bidentate, chelating ligand. doaj.org |
| Solubility in Water (293 K) | In the order of 10⁻³ mol dm⁻³. doaj.org |
| Thermal Stability | Studied in the temperature range of 293–1273 K in an air atmosphere. doaj.org |
Copper(II) Carboxylate Complexes with 2,3,4-Trimethoxybenzoate Ligand
The coordination chemistry of 2,3,4-trimethoxybenzoic acid has been explored, with a particular focus on its interaction with copper(II) ions. These studies have led to the synthesis and characterization of novel copper(II) carboxylate complexes, revealing insights into their structural and magnetic properties.
Dinuclear Cluster Formation
A notable characteristic of the reaction between copper(II) ions and 2,3,4-trimethoxybenzoic acid (H234-tmbz) is the formation of a dinuclear cluster. dntb.gov.uaresearchgate.net This complex, formally designated as [Cu₂(234-tmbz)₄(H₂O)₂], has been synthesized and extensively studied. dntb.gov.uaresearchgate.netnii.ac.jp
The molecular structure of this complex features a classic paddlewheel-type geometry, where two copper(II) ions are bridged by four syn-syn-bridging 2,3,4-trimethoxybenzoate ligands. dntb.gov.uaresearchgate.net The coordination sphere of each copper(II) ion is completed by a water molecule at the apical position. researchgate.net
Structural Details of the Dinuclear Copper(II) Cluster
The key structural parameters of the [Cu₂(234-tmbz)₄(H₂O)₂] complex have been determined by X-ray crystallography. dntb.gov.uaresearchgate.net A significant feature of this dinuclear cluster is the short separation between the two copper centers.
| Parameter | Value | Reference |
| Compound Formula | [Cu₂(234-tmbz)₄(H₂O)₂] | dntb.gov.uaresearchgate.net |
| Cu···Cu Separation | 2.6009(7) Å | dntb.gov.uaresearchgate.net |
| Coordination Geometry | Paddlewheel | researchgate.net |
| Bridging Ligand | syn-syn-bridged 2,3,4-trimethoxybenzoate | dntb.gov.uaresearchgate.net |
| Apical Ligand | Water | researchgate.net |
The formation of this dinuclear structure is influenced by the nature of the carboxylate ligand. In comparison, the use of 2,4,6-trimethoxybenzoic acid under similar conditions results in a µ-aqua-bridged chain molecule, highlighting the role of the methoxy (B1213986) group substitution pattern in directing the final architecture of the coordination compound. dntb.gov.uaresearchgate.net
Magnetic Properties
The temperature dependence of the magnetic susceptibility of the [Cu₂(234-tmbz)₄(H₂O)₂] cluster has been investigated. researchgate.netnii.ac.jp The results indicate an antiferromagnetic interaction between the two copper(II) ions within the dinuclear unit. researchgate.netnii.ac.jp This behavior is characteristic of paddlewheel-type copper(II) carboxylate complexes and is a consequence of the superexchange interaction mediated by the bridging carboxylate ligands. The experimentally determined magnetic coupling constant (2J) for this complex is -272 cm⁻¹. researchgate.net
Biological Activities of 2,3,4 Trimethoxybenzoic Acid
In Vitro Cytotoxicity Investigations
While research into the direct cytotoxic effects of 2,3,4-Trimethoxybenzoic acid is limited, it has been identified in contexts suggesting potential relevance in anticancer research.
Direct studies detailing the broad-spectrum cytotoxicity of 2,3,4-Trimethoxybenzoic acid against a wide range of cancer cell lines are not extensively documented in current research. However, its role has been noted in studies of complex extracts and as a structural component for more complex, biologically active molecules.
For instance, 2,3,4-Trimethoxybenzoic acid was identified as one of the chemical constituents in an extract of Mentha longifolia (Wild Mountain Mint). nih.gov This crude extract demonstrated anti-proliferative effects on adrenocortical tumor cell models (H295R and SW13 cells), with effects on cell viability observed at concentrations greater than 0.5 µg/µl. nih.gov Furthermore, research into organotin(IV) derivatives of various carboxylic acids has highlighted these compounds for their promising anti-cancer activity, listing 2,3,4-trimethoxybenzoic acid among the carboxylic acids used to create such derivatives. researchgate.net
Table 1: Summary of In Vitro Investigations Related to 2,3,4-Trimethoxybenzoic Acid
| Research Context | Finding | Cell Lines | Source(s) |
|---|---|---|---|
| Component of Plant Extract | Identified as a constituent of Mentha longifolia extract, which showed anti-proliferative effects. | H295R, SW13 (Adrenocortical Tumor) | nih.gov |
| Precursor for Derivatives | Used to create organotin(IV) derivatives, a class of compounds noted for anti-cancer activity. | Not specified | researchgate.net |
Potential as a Precursor for Pharmacologically Active Compounds
2,3,4-Trimethoxybenzoic acid is utilized as a chemical intermediate or starting material in the synthesis of more complex, pharmacologically relevant molecules. sigmaaldrich.combath.ac.uk Its defined chemical structure makes it a valuable building block in multi-step synthetic pathways.
Research has documented its use in the synthesis of tropoloisoquinoline alkaloids, such as pareitropone, and in the creation of isomeric tris(pyrogallol) derivatives and naphthoic acid. sigmaaldrich.com Furthermore, it has served as the commercially available starting material for the synthesis of the acid chloride needed to produce novel analogues of narciclasine (B1677919) and pancratistatin, which are natural products known to possess powerful anticancer activity. bath.ac.uk
Table 2: Examples of Compounds Synthesized from 2,3,4-Trimethoxybenzoic Acid
| Precursor Compound | Synthesized Product(s) / Analogue(s) | Classification / Significance | Source(s) |
|---|---|---|---|
| 2,3,4-Trimethoxybenzoic acid | Pareitropone | Tropoloisoquinoline Alkaloid | sigmaaldrich.com |
| Isomeric tris(pyrogallol) derivatives | Chemical Derivatives | sigmaaldrich.com | |
| Naphthoic acid | Chemical Intermediate | sigmaaldrich.com | |
| Narciclasine / Pancratistatin analogues | Potential Anti-tumor Agents | bath.ac.uk |
Advanced Spectroscopic and Structural Elucidation Techniques for 2,3,4 Trimethoxybenzoic Acid and Its Coordination Compounds
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3,4-trimethoxybenzoic acid displays characteristic absorption bands that confirm its structure. nist.gov The most prominent features include a broad O-H stretching band from the carboxylic acid group, sharp C-H stretching bands from the methoxy (B1213986) and aromatic groups, and a strong C=O stretching band from the carbonyl group. nih.gov The presence of methoxy groups is further confirmed by C-O stretching vibrations. nist.gov
In coordination compounds, IR spectroscopy helps to determine how the ligand binds to the metal center. A significant shift in the C=O stretching frequency upon complexation indicates the coordination of the carboxylate group to the metal ion. For instance, in carboxylato complexes of the related 3,4,5-trimethoxybenzoic acid, the ν(C=O) absorption shifts to a lower energy (1550-1590 cm⁻¹) compared to the free acid.
Table 1: Characteristic Infrared Absorption Bands for 2,3,4-Trimethoxybenzoic Acid
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3000-2500 (broad) | Stretching vibration, indicative of hydrogen bonding. |
| Aromatic/Aliphatic C-H | 3000-2850 | Stretching vibrations of the benzene (B151609) ring and methoxy groups. |
| Carbonyl C=O | ~1700 | Stretching vibration of the carboxylic acid carbonyl group. nih.gov |
| Aromatic C=C | 1600-1450 | Ring stretching vibrations. |
| C-O (ether and acid) | 1300-1000 | Stretching vibrations of the methoxy and carboxylic acid C-O bonds. |
Note: The exact positions of IR bands can vary based on the sample preparation method (e.g., KBr disc, Nujol mull) and the physical state of the compound. chemicalbook.com
Electronic Spectroscopy (UV-Vis) for Coordination Environment Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and coordination compounds. The UV-Vis spectrum of 2,3,4-trimethoxybenzoic acid is expected to show absorptions characteristic of a substituted benzene ring. Studies on the isomeric 2,4,6-trimethoxybenzoic acid in various solvents show distinct absorption bands related to π→π* transitions. mst.edu The position and intensity of these bands can be influenced by solvent polarity and the electronic nature of the substituents. mst.edusemanticscholar.org
When 2,3,4-trimethoxybenzoic acid acts as a ligand to form coordination compounds, changes in the UV-Vis spectrum can reveal information about the coordination environment of the metal ion. The formation of a metal-ligand bond can alter the energy levels of the ligand's molecular orbitals, leading to shifts in the absorption maxima (either hypsochromic/blue shift or bathochromic/red shift). These shifts can provide evidence of complex formation and offer insights into the geometry and electronic structure of the resulting coordination compound.
X-ray Crystallography for Solid-State Structure Determination
Table 2: Crystallographic Data for the Related Compound 6-(carboxymethyl)-2,3,4-trimethoxybenzoic acid researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄O₇ |
| Crystal System | Orthorhombic |
| Space Group | Pbca (No. 61) |
| a (Å) | 17.62(1) |
| b (Å) | 7.040(4) |
| c (Å) | 20.51(1) |
| Volume (ų) | 2544.2 |
| Z | 8 |
| Temperature (K) | 293 |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the complete molecular characterization of 2,3,4-trimethoxybenzoic acid.
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of 2,3,4-trimethoxybenzoic acid shows distinct signals for the aromatic protons and the protons of the three methoxy groups. chemicalbook.com The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 1,2,3,4-substitution pattern on the benzene ring. A broad singlet corresponding to the acidic proton of the carboxyl group is also typically observed. chemicalbook.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methoxy carbons. chemicalbook.com
Table 3: ¹H and ¹³C NMR Data for 2,3,4-Trimethoxybenzoic Acid (representative values)
| Type | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~10-12 (broad s) | -COOH |
| ~7.0-7.8 (m) | Aromatic CH | |
| ~3.8-4.0 (s) | -OCH₃ | |
| ¹³C NMR | ~165-170 | C=O |
| ~110-160 | Aromatic C | |
| ~55-62 | -OCH₃ |
Note: Chemical shifts are dependent on the solvent used (e.g., CDCl₃, DMSO-d₆). chemicalbook.comrsc.org
Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 2,3,4-trimethoxybenzoic acid shows a clear molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (212.20 g/mol ). nist.govscbt.com The fragmentation pattern includes characteristic losses of small molecules like H₂O, CO, CO₂, and methyl groups, which helps to confirm the structure. nih.gov
Table 4: Key Mass Spectrometry Peaks for 2,3,4-Trimethoxybenzoic Acid nih.gov
| m/z | Relative Intensity | Possible Fragment |
| 212 | High | Molecular Ion [M]⁺ |
| 197 | Moderate | [M - CH₃]⁺ |
| 179 | Moderate | [M - CH₃ - H₂O]⁺ or [M - OCH₃]⁺ |
| 167 | Moderate | [M - COOH]⁺ |
| 139 | Moderate | Further fragmentation |
Theoretical and Computational Investigations of 2,3,4 Trimethoxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of 2,3,4-trimethoxybenzoic acid. These methods model the electron distribution within the molecule to forecast its behavior in chemical reactions.
Detailed theoretical investigations on substituted benzoic acids are often performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). niscpr.res.inbanglajol.info Such calculations yield optimized molecular geometry and a wealth of electronic parameters. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap, is a key indicator of chemical reactivity and kinetic stability. niscpr.res.in A smaller energy gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity.
Another powerful predictive tool derived from these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For 2,3,4-trimethoxybenzoic acid, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, indicating these are prime sites for electrophilic attack. Positive potential (blue regions) would be expected around the acidic hydrogen of the carboxyl group, marking it as a site for nucleophilic attack.
Global reactivity descriptors, such as ionization energy, chemical hardness, and electrophilicity, can also be calculated to provide a quantitative measure of the molecule's reactivity. banglajol.info
Table 1: Predicted Electronic Properties of 2,3,4-Trimethoxybenzoic Acid (Note: The following values are illustrative, based on typical DFT calculation results for similar substituted benzoic acids, as specific published data for this compound is not available.)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Measures the molecule's overall polarity |
| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |
| Electron Affinity | ~ 1.8 eV | Energy released upon gaining an electron |
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are employed to investigate the three-dimensional structure, conformational preferences, and intermolecular interactions of 2,3,4-trimethoxybenzoic acid. Benzoic acid and its derivatives are known to form stable hydrogen-bonded cyclic dimers in the solid state and in non-polar solvents. nih.gov
Computational studies can optimize the geometry of both the monomeric and dimeric forms of the molecule to find the most stable structures. nih.gov Conformational analysis is particularly important for 2,3,4-trimethoxybenzoic acid due to the rotational freedom of the three methoxy groups and the carboxylic acid group. By calculating the total energy of various conformers, the lowest-energy (most stable) conformation can be identified. nih.gov For instance, studies on similar molecules have explored numerous possible conformers to determine the most stable geometric arrangement. nih.gov
The optimized geometric parameters, including bond lengths and bond angles, can be calculated and compared with experimental data if available. DFT calculations on related benzoic acid derivatives have shown good agreement between computed geometries and those determined by X-ray diffraction. nih.govorientjchem.org Slight distortions in the benzene (B151609) ring from a perfect hexagon are often observed due to the electronic and steric effects of the substituent groups. orientjchem.org
Table 2: Selected Predicted and Experimental Geometrical Parameters for 2,3,4-Trimethoxybenzoic Acid (Note: Predicted values are derived from standard bond lengths and angles and would be refined by DFT calculations. Experimental data is from crystallographic information where available.)
| Parameter | Bond/Angle | Predicted Value (DFT) | Experimental Value (X-ray) |
| Bond Length | C=O | ~ 1.22 Å | Not Available |
| Bond Length | C-O (carboxyl) | ~ 1.35 Å | Not Available |
| Bond Length | C-C (ring avg.) | ~ 1.40 Å | Not Available |
| Bond Length | C-O (methoxy avg.) | ~ 1.37 Å | Not Available |
| Bond Angle | O=C-O | ~ 123° | Not Available |
| Bond Angle | C-C-C (ring avg.) | ~ 120° | Not Available |
Spectroscopic Property Predictions and Correlations
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra.
Vibrational Spectroscopy (FT-IR and FT-Raman) Theoretical vibrational frequencies for 2,3,4-trimethoxybenzoic acid can be computed using DFT methods. niscpr.res.in These calculations provide a full set of vibrational modes, which can be assigned to specific molecular motions such as stretching, bending, and torsional vibrations. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. orientjchem.org A detailed analysis of the potential energy distribution (PED) helps in making unambiguous vibrational assignments for the observed experimental bands in the FT-IR and FT-Raman spectra. nih.gov Experimental FT-IR data for 2,3,4-trimethoxybenzoic acid is available from sources like the NIST WebBook. nist.gov
Table 3: Comparison of Key Experimental and Theoretically Predicted FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Frequency (cm⁻¹) nist.gov | Predicted Frequency (Scaled DFT) | Assignment |
| O-H stretch | Broad band ~3000 | ~2950-3100 | Carboxylic acid O-H stretching |
| C-H stretch (aromatic) | ~3010 | ~3000-3100 | Aromatic C-H stretching |
| C-H stretch (methyl) | ~2950, ~2840 | ~2900-3000 | Asymmetric/Symmetric CH₃ stretching |
| C=O stretch | ~1690 | ~1680-1700 | Carboxylic acid C=O stretching |
| C-C stretch (aromatic) | ~1600, ~1460 | ~1450-1600 | Aromatic ring C-C stretching |
| C-O stretch | ~1270, ~1100 | ~1100-1300 | C-O stretching of carboxyl and methoxy groups |
NMR Spectroscopy The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with the B3LYP functional, is a reliable approach for calculating NMR spectra. niscpr.res.in The calculated chemical shifts (relative to a standard like tetramethylsilane, TMS) can be correlated with experimental spectra to confirm structural assignments. Experimental ¹H and ¹³C NMR data are available for 2,3,4-trimethoxybenzoic acid. chemicalbook.comnih.gov
Table 4: Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: Predicted values are illustrative of what would be expected from GIAO calculations.)
| Nucleus | Atom Position | Experimental Shift (ppm) chemicalbook.comnih.gov | Predicted Shift (ppm) |
| ¹H | H-5 | ~6.8 | ~6.7-6.9 |
| ¹H | H-6 | ~7.9 | ~7.8-8.0 |
| ¹H | OCH₃ (C2, C3, C4) | ~3.9-4.1 | ~3.8-4.2 |
| ¹H | COOH | ~11.0 (Varies) | ~10.5-11.5 |
| ¹³C | C=O | Not readily available | ~168-172 |
| ¹³C | Aromatic Carbons | Not readily available | ~110-160 |
| ¹³C | Methoxy Carbons | Not readily available | ~55-65 |
Future Research Directions in 2,3,4 Trimethoxybenzoic Acid Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency
Current research is actively seeking to improve upon existing methods for synthesizing 2,3,4-trimethoxybenzoic acid (TMBA). A notable route starts from pyrogallic acid, which undergoes etherification, bromination, cyanogenation, and finally hydrolysis to yield TMBA. researchgate.net This process has demonstrated a total yield of 47.2% based on the initial pyrogallic acid. researchgate.net Another approach involves the oxidation of 2,3,4-trimethoxy benzaldehyde (B42025) using a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide in an alkaline solution, which can achieve yields as high as 90% with a purity exceeding 99.5%. google.com
A significant area of future development lies in the adoption of green chemistry principles. One patented method utilizes dimethyl carbonate, a green reagent, for the methylation of pyrogallic acid, catalyzed by an ionic liquid. google.com This is followed by bromination, cyanation, and hydrolysis, resulting in a total yield of 38.2%. google.com The use of ionic liquids as catalysts is a promising avenue as they are non-volatile, potentially reducing atmospheric emissions and allowing for easier catalyst recycling. researchgate.net Further research into optimizing reaction conditions, such as temperature, pressure, and catalyst load, in these green systems could lead to even higher yields and greater cost-effectiveness. google.com
| Starting Material | Key Steps | Catalyst | Overall Yield | Reference |
| Pyrogallic acid | Etherification, Bromination, Cyanogenation, Hydrolysis | Ionic Liquid | 47.2% | researchgate.net |
| 2,3,4-Trimethoxy benzaldehyde | Phase Transfer Catalytic Oxidation | Tetrabutyl ammonium bromide | 90% | google.com |
| Pyrogallic acid | Methylation, Bromination, Cyanation, Hydrolysis | Ionic Liquid | 38.2% | google.com |
A table summarizing various synthetic routes for 2,3,4-Trimethoxybenzoic Acid.
Exploration of New Derivatization Strategies for Diversified Applications
The core structure of 2,3,4-trimethoxybenzoic acid serves as a valuable scaffold for creating a wide range of derivatives with diverse applications. It has been utilized in the synthesis of the tropoloisoquinoline alkaloid pareitropone, as well as isomeric tris(pyrogallol) derivatives and naphthoic acid. sigmaaldrich.com
A key area of future research is the synthesis of new amide derivatives. Studies have shown that amide derivatives of trimethoxybenzoic acid have potential as efflux pump (EP) inhibitors in bacteria, which could help combat antibiotic resistance. mdpi.com For instance, certain derivatives have demonstrated the ability to inhibit efflux pumps in Salmonella enterica and Staphylococcus aureus. mdpi.com Structure-activity relationship studies suggest that the trimethoxybenzoic acid moiety is crucial for this inhibitory activity. mdpi.com Further exploration in this area could involve creating libraries of novel amide derivatives and screening them for enhanced antibacterial and efflux pump inhibition properties. This could lead to the development of new compounds that can restore the efficacy of existing antibiotics. mdpi.com
Mechanistic Elucidation of Biological Activities
While derivatives of 2,3,4-trimethoxybenzoic acid have shown promising biological activity, the precise mechanisms of action are often not fully understood. Future research will need to focus on elucidating these molecular pathways. For example, in the context of antimicrobial properties, it is hypothesized that some derivatives may function by disrupting bacterial cell membranes or inhibiting essential enzymes involved in cell wall synthesis.
For derivatives that show potential as anticancer agents by inhibiting the proliferation of cancer cells, it is crucial to identify their specific molecular targets. Techniques such as in vitro assays, cellular imaging, and proteomic studies will be instrumental in pinpointing the proteins and signaling pathways that these compounds interact with. A deeper understanding of the structure-activity relationships, particularly how the arrangement of methoxy (B1213986) groups and other substituents on the benzene (B151609) ring influences binding affinity and specificity, will be vital for the rational design of more potent and selective therapeutic agents. mdpi.com
Advanced Materials Science Applications
The potential applications of 2,3,4-trimethoxybenzoic acid and its derivatives extend beyond the biomedical field into materials science. The rigid, aromatic structure of the benzoic acid core, combined with the potential for tailored functionalization, makes it an interesting building block for novel polymers and functional materials.
Future research could investigate the incorporation of 2,3,4-trimethoxybenzoic acid into polymer backbones to create materials with specific thermal, optical, or electronic properties. The methoxy groups can influence solubility and processing characteristics, while the carboxylic acid group provides a reactive handle for polymerization or grafting onto surfaces. Potential applications could include the development of specialty polymers, liquid crystals, or as components in organic electronic devices. Further studies are needed to explore how the unique substitution pattern of this compound can be leveraged to create materials with advanced functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
